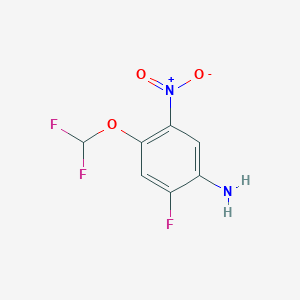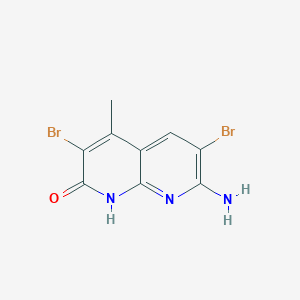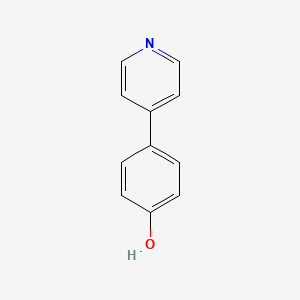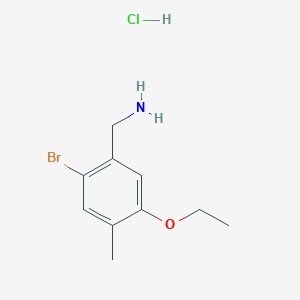
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline
描述
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline is an organic compound that features both fluorine and nitro functional groups. The presence of these groups imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of aniline derivatives. For instance, difluorocarbene can be selectively inserted into the aliphatic O–H bond of a precursor under weakly acidic conditions using potassium hydrogen fluoride (KHF₂) as an activator . Another approach involves the use of difluoromethoxylated ketones as building blocks for the synthesis of nitrogen-containing heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and catalysts such as palladium on carbon (Pd/C) for reduction reactions. For substitution reactions, reagents like sodium hydride (NaH) and various electrophiles or nucleophiles are employed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Difluoromethoxy)-2-fluoro-5-aminoaniline, while substitution reactions can introduce different functional groups at the fluorine or nitro positions.
科学研究应用
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation (EMT) process induced by transforming growth factor-beta 1 (TGF-β1) in A549 cells . This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which plays a key role in the EMT process and fibrosis .
相似化合物的比较
Similar Compounds
4-(Difluoromethoxy)benzoic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Difluoromethyl phenyl sulfide: Contains a difluoromethyl group, similar to 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline, but with a sulfur atom instead of nitrogen.
Trifluoromethylated compounds: These compounds, such as trifluoromethyl phenyl sulfide, share the fluorinated group but have different reactivity and applications.
Uniqueness
This compound is unique due to the combination of difluoromethoxy, fluoro, and nitro groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-3-1-6(15-7(9)10)5(12(13)14)2-4(3)11/h1-2,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSSVFCXYHNSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)



![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)
![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)

![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)



